

The Dual Role of DPP4 in Cancer Cell Biology: A Technical Guide

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Introduction

Dipeptidyl peptidase 4 (DPP4), also known as CD26, is a transmembrane glycoprotein with a multifaceted role in human physiology and pathology. While renowned as a therapeutic target in type 2 diabetes, its involvement in cancer biology is complex and often contradictory. DPP4 functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of various bioactive peptides, including chemokines, neuropeptides, and growth factors. This enzymatic activity, along with its non-enzymatic functions in cell adhesion, signaling, and immune regulation, positions DPP4 as a critical modulator of the tumor microenvironment and cancer cell behavior. This technical guide provides an in-depth exploration of the role of DPP4 in cancer cell biology, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways.

Data Presentation: DPP4 Expression and Prognostic Significance in Cancer

The expression of DPP4 and its correlation with patient prognosis vary significantly across different cancer types, highlighting its context-dependent role as both a tumor suppressor and a promoter of malignancy.

Cancer Type	DPP4 Expression Level in Tumor vs. Normal Tissue	Correlation with Poor Prognosis	References
Breast Cancer	Decreased stromal expression	High expression of DPP3 and DPP4 associated with poor survival.[1] Decreased stromal CD26 expression associated with poor outcomes.[2]	[1][2]
Colorectal Cancer	Increased	High expression associated with distant metastasis and worse overall survival.[2][3] Plasmatic DPPIV activity is an independent prognostic factor for worse survival.[4]	[2][3][4][5]
Lung Cancer	Decreased in non-small cell lung cancer (NSCLC)	Restoration of DPP4 expression inhibits cell progression in NSCLC.[2]	[2][6]
Pancreatic Cancer	Increased	High expression correlates with worse overall survival.[2]	[2]

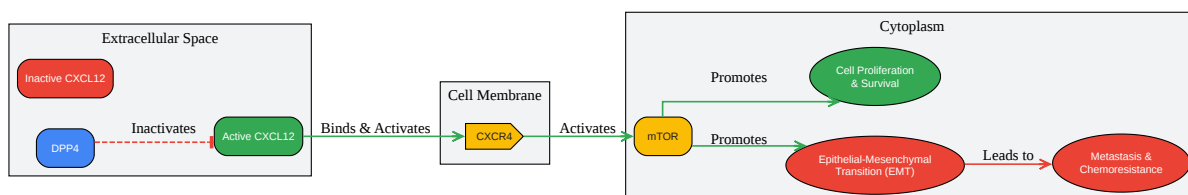
Prostate Cancer	Variable	High expression associated with poor prognosis.[7] Lower expression correlated with higher Gleason scores and shorter progression-free survival.[8]	[7][8][9][10]
Ovarian Cancer	Decreased	High expression correlated with poor overall survival in some studies.[11]	[2][11][12][13]
Hepatocellular Carcinoma	Low levels of DPP-4 expression in tumors are linked to the aggressiveness of HCC and poor overall survival in HCC patients.[2]	Low expression associated with poor prognosis.	[2]
Thyroid Cancer	High expression is associated with a poor prognosis in THCA patients.[14]	High expression associated with poor prognosis.	[14]
Urothelial Carcinoma	DPP-4 overexpression in tumors is associated with the clinical aggressiveness of UCs.[2][15]	High expression associated with clinical aggressiveness.	[2][15]

Key Signaling Pathways Involving DPP4 in Cancer

DPP4 influences several critical signaling pathways that regulate cancer cell proliferation, survival, migration, and invasion.

The CXCL12/CXCR4/mTOR Signaling Axis

DPP4 is a key regulator of the chemokine CXCL12, a potent chemoattractant for cancer cells that express its receptor, CXCR4. By cleaving and inactivating CXCL12, DPP4 can suppress cancer cell migration and metastasis.[16][17][18] However, inhibition of DPP4 can lead to increased levels of active CXCL12, promoting the activation of the CXCR4/mTOR signaling pathway.[16][17][18][19] This cascade can subsequently drive epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility, invasiveness, and chemoresistance.[16][17][18]

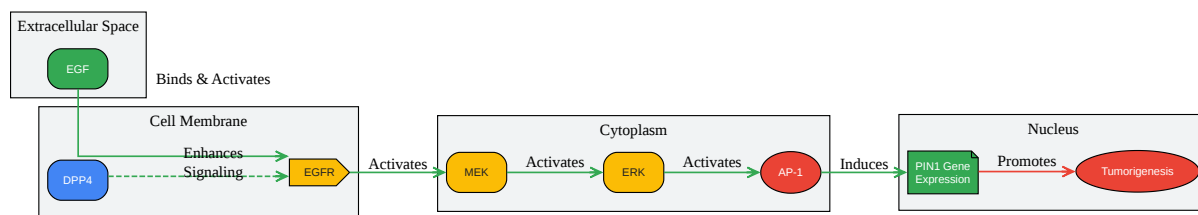


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Caption: DPP4 regulates the CXCL12/CXCR4/mTOR signaling pathway.

EGF-Induced MEK/ERK Signaling Pathway

In some contexts, such as breast cancer, DPP4 has been shown to promote tumorigenesis by enhancing the epidermal growth factor (EGF)-induced MEK/ERK signaling pathway.[20] This leads to the activation of the transcription factor AP-1 and subsequent expression of genes involved in cell proliferation and transformation, such as PIN1.[20][21]

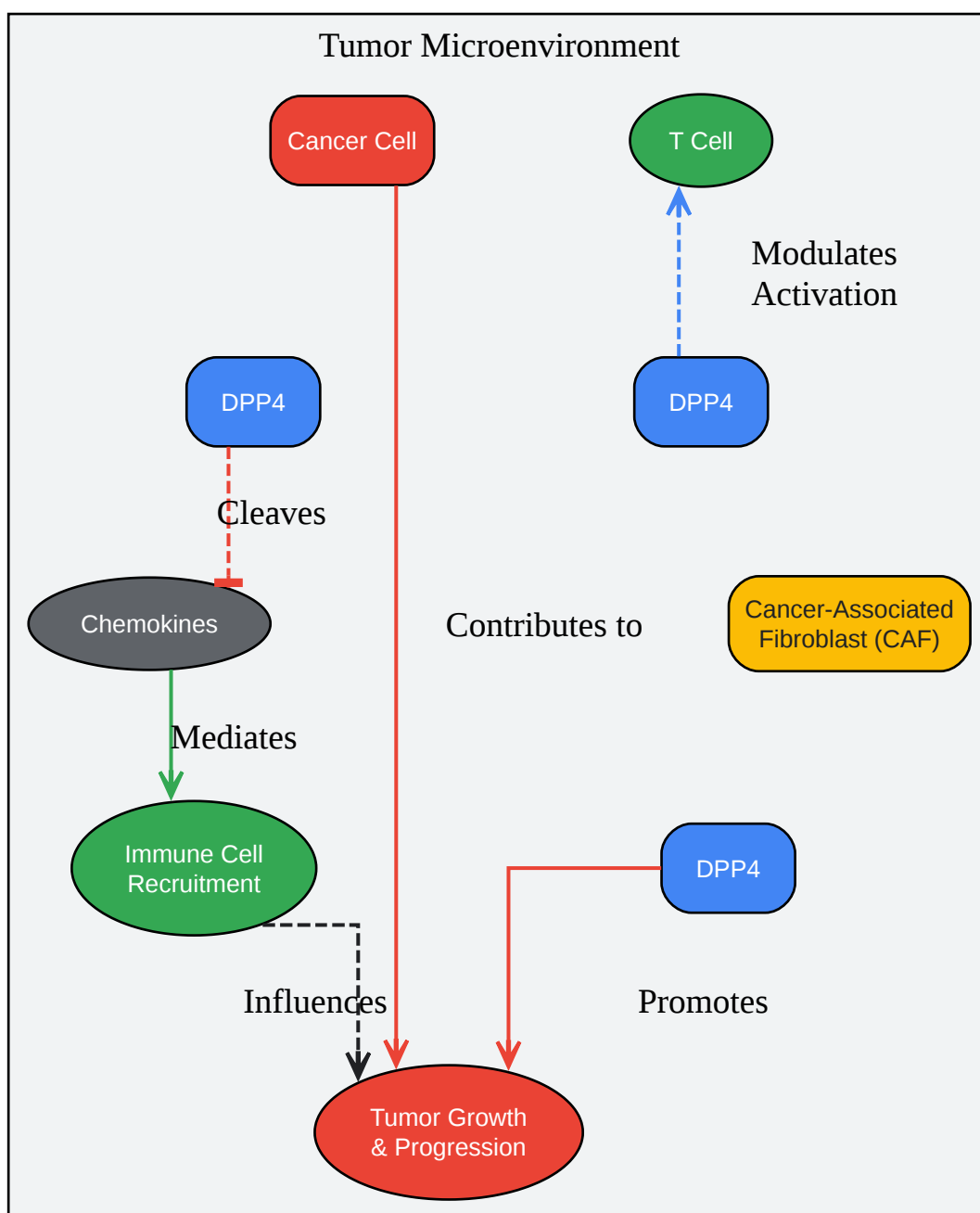


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Caption: DPP4 enhances EGF-induced MEK/ERK signaling.

DPP4 and the Tumor Microenvironment

DPP4 plays a crucial role in shaping the tumor microenvironment (TME) by modulating immune responses and interacting with other cell types.[22][23][24] DPP4 is expressed on various immune cells, including T cells, and can influence their activation and trafficking.[25] By cleaving chemokines, DPP4 can either suppress or enhance the recruitment of immune cells to the tumor site, thereby impacting anti-tumor immunity. Furthermore, DPP4 expressed on cancer-associated fibroblasts (CAFs) can promote lung adenocarcinoma growth.[26]



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Caption: DPP4 interactions within the tumor microenvironment.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of DPP4's role in cancer. Below are protocols for key experiments.

DPP4 Enzyme Activity Assay (Fluorometric)

This assay measures the enzymatic activity of DPP4 in biological samples.

Principle: DPP4 cleaves a non-fluorescent substrate, H-Gly-Pro-AMC, to release the fluorescent product, 7-Amino-4-Methyl Coumarin (AMC), which can be measured using a fluorometer.[\[27\]](#)

Materials:

- DPP4 Assay Buffer
- DPP4 Substrate (H-Gly-Pro-AMC)
- DPP4 Positive Control
- AMC Standard (1 mM)
- DPP4 Inhibitor (e.g., Sitagliptin) for background control
- 96-well black, flat-bottom plate
- Fluorometric plate reader (Ex/Em = 360/460 nm)
- Tissue or cell homogenates, serum, or plasma samples

Procedure:

- Standard Curve Preparation:
 - Prepare a 10 μ M AMC standard solution by diluting the 1 mM stock.
 - Create a standard curve by adding 0, 2, 4, 6, 8, and 10 μ L of the 10 μ M AMC standard to separate wells.
 - Adjust the volume in each well to 100 μ L with DPP4 Assay Buffer to generate standards of 0, 20, 40, 60, 80, and 100 pmol/well.[\[28\]](#)
- Sample Preparation:

- Homogenize tissue (10 mg) or cells (2×10^6) in 4 volumes of ice-cold DPP4 Assay Buffer.[\[27\]](#)
- Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.[\[27\]](#)
- For serum samples, dilute directly in DPP4 Assay Buffer.[\[28\]](#)
- Prepare duplicate wells for each sample: one for the test and one for the background control.
- Add up to 50 μ L of your sample to the wells and adjust the final volume to 50 μ L with DPP4 Assay Buffer.
- Assay Reaction:
 - To the sample wells, add 10 μ L of DPP4 Assay Buffer.
 - To the sample blank wells, add 10 μ L of DPP4 Inhibitor.[\[27\]](#)
 - Mix and incubate for 10 minutes at 37°C.
 - Prepare a Master Reaction Mix containing 38 μ L of DPP4 Assay Buffer and 2 μ L of DPP4 Substrate per reaction.[\[28\]](#)
 - Add 40 μ L of the Master Reaction Mix to each well (except standard curve wells).
 - Incubate the plate at 37°C, protected from light.
- Measurement:
 - Measure the fluorescence intensity at Ex/Em = 360/460 nm at an initial time point (T_{initial}) and after a set incubation period (e.g., 30 minutes, T_{final}).[\[27\]](#)
- Calculation:
 - Subtract the background fluorescence from the sample fluorescence at both time points.
 - Calculate the change in fluorescence (Δ FLU) over time.

- Determine the amount of AMC produced using the standard curve.
- Calculate DPP4 activity, typically expressed as pmol/min/mL or μ U/mL.

Western Blot Analysis for DPP4 Protein Expression

This technique is used to detect and quantify the amount of DPP4 protein in a sample.

Principle: Proteins from a sample lysate are separated by size using gel electrophoresis, transferred to a membrane, and then detected using a specific primary antibody against DPP4, followed by a secondary antibody conjugated to an enzyme for detection.

Materials:

- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and membrane (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against DPP4
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Extraction:
 - Lyse cells or tissues in lysis buffer on ice.
 - Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

- Determine the protein concentration of each sample.
- Gel Electrophoresis:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
 - Incubate the membrane with the primary anti-DPP4 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
 - Wash the membrane several times with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection:
 - Incubate the membrane with the chemiluminescent substrate.
 - Capture the signal using an imaging system.
 - Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).

Immunohistochemistry (IHC) for DPP4 Localization in Tissues

IHC is used to visualize the expression and localization of DPP4 within tissue sections.[29]

Principle: A specific primary antibody binds to DPP4 in the tissue, and a secondary antibody system with an enzyme- or fluorophore-conjugate is used for visualization.[30]

Materials:

- Formalin-fixed, paraffin-embedded tissue sections on slides
- Xylene and graded alcohols for deparaffinization and rehydration
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide (3%) to block endogenous peroxidase activity
- Blocking buffer (e.g., normal serum)
- Primary antibody against DPP4
- Biotinylated secondary antibody and streptavidin-HRP conjugate (for ABC method)
- DAB substrate-chromogen system
- Hematoxylin for counterstaining
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Deparaffinize the slides in xylene and rehydrate through a series of graded alcohol washes.[30][31]
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.[30][31]

- Peroxidase Blocking:
 - Incubate the slides in 3% hydrogen peroxide to quench endogenous peroxidase activity.
[\[30\]](#)[\[31\]](#)
- Blocking:
 - Block non-specific binding sites with blocking buffer.[\[30\]](#)
- Primary Antibody Incubation:
 - Incubate the slides with the primary anti-DPP4 antibody at the optimal dilution overnight at 4°C.
- Secondary Antibody and Detection:
 - Wash the slides and incubate with the biotinylated secondary antibody.
 - Wash and then incubate with the streptavidin-HRP conjugate.
 - Develop the signal with DAB substrate, which produces a brown precipitate at the site of the antigen.
- Counterstaining and Mounting:
 - Counterstain the slides with hematoxylin to visualize cell nuclei.[\[30\]](#)
 - Dehydrate the slides and mount with a coverslip.
- Analysis:
 - Examine the slides under a microscope to assess the intensity and localization of DPP4 staining.

Cell Migration and Invasion Assays

These assays are used to assess the effect of DPP4 on the migratory and invasive potential of cancer cells.

Principle (Transwell Assay): Cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays). Chemoattractant is placed in the lower chamber. The number of cells that migrate or invade through the porous membrane to the lower surface is quantified.

Materials:

- Transwell inserts (8 μ m pore size)
- Matrigel (for invasion assay)
- Serum-free cell culture medium
- Medium containing a chemoattractant (e.g., 10% FBS or CXCL12)
- Cotton swabs
- Fixation and staining solutions (e.g., methanol and crystal violet)

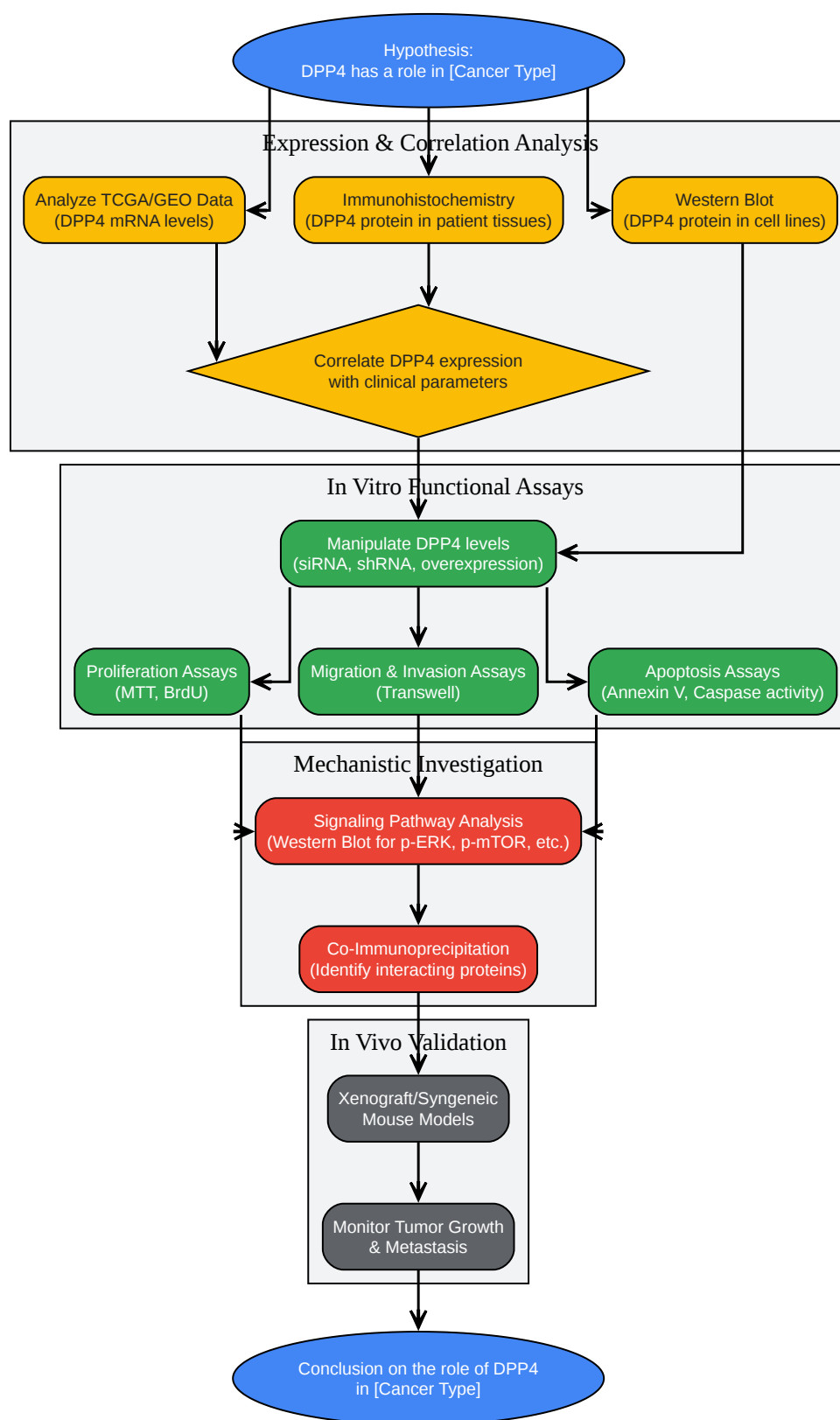
Procedure:

- Preparation of Inserts:
 - For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
- Cell Seeding:
 - Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
- Incubation:
 - Add medium containing the chemoattractant to the lower chamber.
 - Incubate the plate for a period of time that allows for migration/invasion but not proliferation (e.g., 24-48 hours).

- Quantification:
 - Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
 - Fix the cells on the lower surface of the membrane with methanol.
 - Stain the migrated/invaded cells with crystal violet.
 - Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

Experimental Workflow for Studying DPP4 Function

A logical workflow is essential for a comprehensive investigation of DPP4's role in a specific cancer type.



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Caption: A typical experimental workflow to investigate the role of DPP4 in cancer.

Conclusion

DPP4 is a pleiotropic molecule with a complex and often contradictory role in cancer cell biology. Its enzymatic activity and protein-protein interactions allow it to influence a multitude of cellular processes, from proliferation and survival to migration and invasion. The impact of DPP4 appears to be highly dependent on the specific cancer type and the context of the tumor microenvironment. A thorough understanding of the signaling pathways it modulates and the use of standardized, detailed experimental protocols are essential for dissecting its precise functions. As our knowledge of DPP4's role in cancer deepens, it may present novel opportunities for therapeutic intervention, either through direct targeting of DPP4 or by modulating its downstream signaling pathways. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of DPP4 in cancer and translating these findings into clinical applications.

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